Dmrie

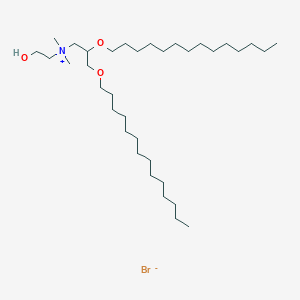

Description

DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium bromide) is a cationic lipid widely used in nonviral gene delivery systems. It forms stable complexes with DNA through electrostatic interactions, facilitating cellular uptake and transfection. This compound is often combined with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) at a 1:1 molar ratio to enhance transfection efficiency by promoting endosomal escape via its fusogenic properties . Preclinical studies demonstrate its utility in cancer immunotherapy, where this compound/DOPE complexes delivered interleukin-2 (IL-2) plasmids, inducing tumor regression in murine renal cell carcinoma models .

Properties

CAS No. |

153312-64-2 |

|---|---|

Molecular Formula |

C35H74BrNO3 |

Molecular Weight |

636.9 g/mol |

IUPAC Name |

2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C35H74NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-38-34-35(33-36(3,4)29-30-37)39-32-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35,37H,5-34H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

WALUVDCNGPQPOD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |

Synonyms |

(3-dimyristyloxypropyl)(dimethyl)(hydroxyethyl)ammonium dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium DMRIE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cationic Lipids

Cationic lipids vary in structure, transfection efficiency, and biological compatibility. Below is a comparative analysis of DMRIE with key analogues:

Structural and Functional Differences

Efficacy in Gene Delivery

- Transfection Efficiency : this compound/DOPE outperforms DOTMA/DOPE in vivo, enabling higher DNA doses without toxicity . In syndecan-4-expressing cells, this compound/cholesterol liposomes showed sevenfold higher cellular uptake than wild-type cells .

- Therapeutic Applications : this compound/DOPE complexes with IL-2 plasmids induced complete tumor regression in 70% of mice, surpassing Allovectin (VCL-1005/DOPE) in preclinical models .

- Synergy with Immunotherapies: this compound/DOPE combined with anti-CTLA-4 antibodies reduced tumor volume by 50% within 4 days (P=0.025), leveraging rapid innate immune activation (e.g., NK cells) compared to delayed CTL responses with Allovectin .

Clinical Translation

This compound-based formulations like Leuvectin (IL-2 plasmid/DMRIE/DOPE) have advanced to phase I/II trials for renal cell carcinoma, with repeated dosing showing tolerability in humans .

Key Research Findings

- Mechanistic Insights : this compound/DOPE induces localized inflammation, recruiting pre-existing immune cells that enhance checkpoint inhibitor efficacy without requiring prior CTL priming .

- Synthetic Challenges: this compound production generates 3-(N,N-diamino)-1,2-propanediol as a byproduct, complicating purification .

- Comparative Limitations : While this compound improves transfection over DOTMA, it is less efficient than viral vectors. Lipid polymorphism studies suggest further optimization of this compound/DOPE ratios could enhance endosomal escape .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.